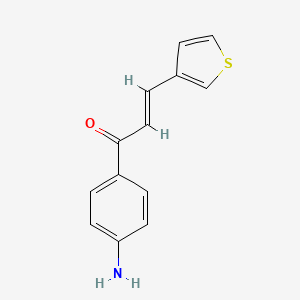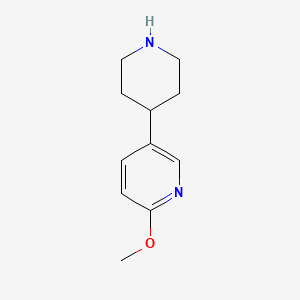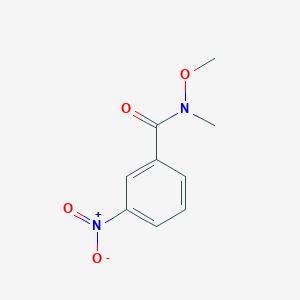![molecular formula C13H11FO5S B3165441 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid CAS No. 899710-21-5](/img/structure/B3165441.png)
5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid
Vue d'ensemble
Description
5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid is a chemical compound . It is related to other compounds such as 5-{[(2-Chlorobenzyl)sulfanyl]methyl}-2-furoic acid and 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. The molecular formula is C13H11FO3S , with an average mass of 266.288 Da and a monoisotopic mass of 266.041290 Da .Applications De Recherche Scientifique
Catalysis and Biomass Transformation
One significant application involves the use of related compounds in catalysis, particularly in the transformation of biomass into valuable chemicals. For instance, a study by Arias et al. (2016) highlights the synthesis of alkyl 5-benzyl-2-furoates using a two-step process involving oxidative esterification and alkylation, which are key intermediates for fine chemicals and pharmaceuticals. This research utilizes zeolites as catalysts, showing the potential of such compounds in sustainable chemical processes (Arias, Climent, Corma, & Iborra, 2016).
Polymer Synthesis
Research by Weisse, Keul, and Höcker (2001) demonstrates the application in polymer science, specifically in the synthesis of carboxylated poly(ether sulfone)s. The study provides insights into the polymerization processes and the challenges associated with partial decarboxylation, highlighting the importance of such compounds in developing new polymeric materials (Weisse, Keul, & Höcker, 2001).
Herbicide Activity Modification
Further, compounds featuring fluorine substitution, as explored by Hamprecht, Würzer, and Witschel (2004), demonstrate the role of structural modification in changing the activity and selectivity of herbicides. This study provides a foundation for designing more effective agrochemicals by tweaking molecular structures (Hamprecht, Würzer, & Witschel, 2004).
Material Science
In material science, sulfonated graphene oxide has been utilized as an effective catalyst for converting biomass-derived compounds into biofuels, showcasing the application of sulfonated materials in energy and environmental science. This is evidenced by the work of Antunes et al. (2014), who investigated the catalytic performance of sulfonated, partially reduced graphene oxide for the production of biofuels from 5-(hydroxymethyl)-2-furfural (Antunes et al., 2014).
Mécanisme D'action
The mechanism of action of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid is not specified in the search results. It’s worth noting that this compound belongs to the class of organic compounds known as furoic acids , which are characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .
Propriétés
IUPAC Name |
5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO5S/c14-11-4-2-1-3-9(11)7-20(17,18)8-10-5-6-12(19-10)13(15)16/h1-6H,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFKQJUZZCYZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163381 | |
| Record name | 5-[[[(2-Fluorophenyl)methyl]sulfonyl]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
899710-21-5 | |
| Record name | 5-[[[(2-Fluorophenyl)methyl]sulfonyl]methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899710-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[[(2-Fluorophenyl)methyl]sulfonyl]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3165384.png)



![4-[4-(Propan-2-YL)phenyl]piperidine](/img/structure/B3165418.png)


![2-[(4-Aminophenyl)thio]-N-(3-chlorophenyl)-propanamide](/img/structure/B3165435.png)

![[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-4-yl)thio]acetic acid](/img/structure/B3165448.png)
![{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid](/img/structure/B3165456.png)
![1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/no-structure.png)
![Bicyclo[2.2.1]hept-5-EN-2-YL(ethoxy)dimethylsilane](/img/structure/B3165470.png)